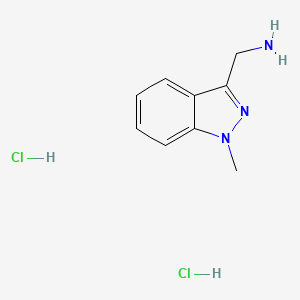

(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride

描述

IUPAC Name and Systematic Terminology

The compound "(1-methyl-1H-indazol-3-yl)methylamine dihydrochloride" is systematically named according to IUPAC guidelines as (1-methyl-1H-indazol-3-yl)methanamine dihydrochloride . This nomenclature reflects its core indazole scaffold, substituted with a methyl group at the N1 position and an aminomethyl group at the C3 position, with two hydrochloride counterions.

The molecular formula is C₉H₁₃Cl₂N₃ , corresponding to a molecular weight of 234.12–234.13 g/mol . Key identifiers include:

| Property | Value | Source References |

|---|---|---|

| CAS Registry Number | 1093860-45-7 | |

| SMILES | CN1C2=CC=CC=C2C(=N1)CN.Cl.Cl | |

| InChI Key | ZHWICCCSNYFLJY-UHFFFAOYSA-N |

Synonyms for the compound include:

属性

IUPAC Name |

(1-methylindazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-12-9-5-3-2-4-7(9)8(6-10)11-12;;/h2-5H,6,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWICCCSNYFLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656415 | |

| Record name | 1-(1-Methyl-1H-indazol-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093860-45-7 | |

| Record name | 1-(1-Methyl-1H-indazol-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methylation of Indazole-3-carboxylic Acid to Form 1-Methylindazole-3-carboxylic Acid (1-MICA)

A key precursor step involves the preparation of 1-methylindazole-3-carboxylic acid (1-MICA), which can be converted subsequently to the target amine derivative.

Classical Method : Methylation of indazole-3-carboxylic acid with iodomethane in methanol in the presence of sodium methoxide generated in situ by reaction of sodium with methanol. This method yields 1-MICA but involves hazardous hydrogen evolution due to alkoxide formation.

Improved Process : Reaction of indazole-3-carboxylic acid with a methylating agent in a polar solvent containing an alkaline earth metal oxide or alkoxide (e.g., calcium oxide) as base. This method avoids in situ alkoxide formation, reducing hazards and improving purity and yield (up to 99% yield, purity >99.9% by HPLC). The reaction is performed in anhydrous or non-anhydrous lower alkanols, with post-reaction acidification (pH ~4) to isolate the product.

Table 1: Comparison of Methylation Methods for 1-MICA

| Method | Base Used | Solvent | Yield (%) | Purity (HPLC) | Hazards/Notes |

|---|---|---|---|---|---|

| Sodium methoxide (in situ) | Sodium + Methanol | Methanol | ~99 | ~99.8% | Hydrogen evolution, hazardous |

| Alkaline earth metal oxide | CaO or MgO | Lower alkanols | 99 | 99.9% | Safer, no alkoxide in situ |

Conversion of 1-MICA to (1-Methyl-1H-indazol-3-yl)methylamine

The introduction of the methylamine group at the 3-position typically involves:

- Activation of the carboxylic acid group (e.g., via carbodiimide coupling agents like CDI or acid chlorides),

- Subsequent reaction with methylamine to form the corresponding amide or amine derivative,

- Reduction or further transformation to yield the methylamine substituent on the indazole ring.

A representative synthetic sequence includes:

- Formation of an activated intermediate from 1-MICA using carbonyldiimidazole (CDI) or phosphorus oxychloride (POCl3),

- Nucleophilic substitution with methylamine in solvents such as tetrahydrofuran (THF),

- Purification by crystallization or chromatography.

This approach has been used in the preparation of related compounds such as Granisetron and its hydrochloride salts, indicating the robustness of the method.

Formation of the Dihydrochloride Salt

The free base of (1-Methyl-1H-indazol-3-yl)methylamine is converted into the dihydrochloride salt by treatment with hydrochloric acid, often in aqueous solution, to improve stability and crystallinity.

- The reaction is typically conducted by adding concentrated hydrochloric acid to the amine solution,

- The pH is controlled to ensure full protonation,

- The salt precipitates and is collected by filtration, washed, and dried under controlled temperature (e.g., 50°C overnight).

Research Findings and Analytical Data

- The improved methylation process using alkaline earth metal oxides yields 1-MICA with minimal side products such as 2-methyl isomers or esters, enhancing purity and yield.

- HPLC analysis of reaction mixtures shows >98% conversion to 1-MICA with trace impurities (0.5% 2-MICA, 0.6% ICA) that can be removed by washing and recrystallization.

- NMR and IR characterization confirm the structure and purity of intermediates and final products, with typical signals for methyl groups, indazole protons, and amine functionalities.

- The reaction conditions (temperature, solvent choice, base selection) critically influence the selectivity and yield of the methylation and amination steps.

Summary Table of Key Reaction Steps for Preparation

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation of Indazole-3-carboxylic acid | Methylating agent + alkaline earth metal oxide in lower alkanol, RT to 50°C | 99 | High purity, safer than sodium methoxide |

| Activation of 1-MICA | CDI or POCl3 in THF, 50-90°C | Variable | Prepares intermediate for amination |

| Amination | Methylamine in THF, RT | High | Efficient nucleophilic substitution |

| Salt formation | HCl aqueous, controlled pH, filtration, drying | Quantitative | Produces stable dihydrochloride salt |

化学反应分析

(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride: has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be used in biological studies to understand its interaction with various biomolecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride: can be compared with other similar compounds such as indazole derivatives and methylamine derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound

相似化合物的比较

Positional Isomers of Methylindazolyl Methanamine Derivatives

The compound is part of a family of methylindazolyl methanamine derivatives, differing primarily in the substitution position on the indazole ring. Key analogs include:

| Compound Name | CAS Number | Substituent Position | Purity | Molecular Formula (Inferred) | Key Properties |

|---|---|---|---|---|---|

| (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride | 109386-04-1 | 3-yl | 95–97% | C₉H₁₂Cl₂N₄ | High solubility (dihydrochloride salt), potential for H-bonding |

| (1-Methyl-1H-indazol-6-yl)methanamine hydrochloride | 1357945-57-3 | 6-yl | 95% | C₉H₁₁ClN₄ | Moderate solubility, steric hindrance at 6-position |

| (1-Methyl-1H-indazol-7-yl)methanamine hydrochloride | 1810069-86-3 | 7-yl | 95% | C₉H₁₁ClN₄ | Altered electronic effects due to distal substitution |

| (2-Methylindazol-4-yl)methanamine hydrochloride | 1788054-80-7 | 4-yl | 95% | C₉H₁₁ClN₄ | Enhanced steric bulk at 2- and 4-positions |

Key Findings :

- Substituent Position : The 3-yl substitution in the target compound allows for optimal hydrogen bonding and reduced steric hindrance compared to 6-yl or 7-yl analogs, which may influence receptor binding in drug discovery .

- Solubility: The dihydrochloride salt form of the 3-yl derivative offers superior aqueous solubility compared to mono-hydrochloride analogs (e.g., 6-yl and 7-yl derivatives), making it preferable for in vitro assays .

Comparison with Indole and Benzoimidazole Derivatives

Structurally related heterocycles, such as indoles and benzoimidazoles, exhibit distinct physicochemical and biological properties:

Key Findings :

- Electronic Effects : The indazole core provides a balance of aromaticity and polarity, whereas indoles (e.g., compound 74 in ) exhibit stronger π-π interactions but poorer solubility .

- Functional Groups : The methylamine group in the target compound contrasts with the methylthio or carboxylic acid groups in analogs (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, CAS: 16381-48-9), leading to differences in acidity (pKa) and metabolic stability .

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are often employed to improve solubility. A notable comparison is with methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride (CAS: 1607247-41-5):

| Property | This compound | Methyl 2-Amino-3-(1H-imidazol-1-yl)propanoate Dihydrochloride |

|---|---|---|

| Molecular Formula | C₉H₁₂Cl₂N₄ | C₇H₁₂Cl₂N₃O₂ |

| Solubility in Water | >50 mg/mL | ~30 mg/mL |

| Biological Relevance | Potential kinase inhibitor scaffold | Peptidomimetic intermediate |

Key Findings :

- The indazole derivative’s larger aromatic system may confer better target specificity in kinase inhibition compared to the imidazole-based propanoate ester, which is more suited for peptide mimicry .

生物活性

(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride is a derivative of indazole, a bicyclic structure known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Studies:

- A study demonstrated that a related indazole compound exhibited significant antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines, with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM respectively. The mechanism involved the induction of apoptosis and cell cycle arrest in the G2/M phase .

- Another investigation into indazole derivatives revealed that specific compounds effectively delayed the growth of cancer xenografts in vivo, suggesting their potential as therapeutic agents .

Antimicrobial Activity

Indazole derivatives have also shown promising antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or interference with bacterial cell wall synthesis.

Research Findings:

- A study reported that certain indazole compounds demonstrated significant activity against various bacterial strains, indicating their potential use as antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: Indazole compounds are known to inhibit enzymes involved in critical cellular processes such as inflammation and cancer progression. For instance, they may inhibit kinases or other proteins that play a role in tumor growth .

- Receptor Modulation: The compound may bind to receptors involved in signal transduction pathways, thereby modulating cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Substituent Effects: Variations in substituents on the indazole ring can significantly affect potency and selectivity against specific targets. For example, modifications at the 4-position and 6-position of the indazole scaffold have been shown to enhance enzyme inhibitory activities .

| Substituent Position | Effect on Activity |

|---|---|

| 4 | Enhanced enzyme inhibition |

| 6 | Improved cellular activity |

Safety and Toxicology

While exploring its biological activities, safety assessments are essential. Preliminary data suggest that this compound may exhibit hazardous properties; thus, careful handling and further toxicological studies are recommended.

常见问题

Q. Advanced Considerations :

- Scale-up challenges : Industrial production requires continuous flow reactors for heat dissipation and controlled pH monitoring to avoid byproducts (e.g., over-alkylation) .

- Catalytic systems : Transition metal catalysts (e.g., Pd/C) may enhance reductive amination efficiency .

How does the dihydrochloride salt form improve the compound’s physicochemical properties for pharmacological studies?

Basic Research Question

The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base, facilitating in vitro assays (e.g., solubility in PBS or cell culture media) . This is critical for dose-response studies and bioavailability assessments.

Q. Advanced Considerations :

- pH-dependent solubility : The salt dissociates in physiological pH (7.4), releasing the free base for membrane permeability.

- Counterion effects : Chloride ions may influence crystallization kinetics and stability during lyophilization .

What spectroscopic and crystallographic methods are recommended for structural validation?

Basic Research Question

Q. Advanced Considerations :

- X-ray crystallography : SHELX or WinGX software resolves crystal packing and hydrogen-bonding networks (e.g., NH···Cl interactions) .

- Dynamic light scattering (DLS) : Assesses aggregation in solution, which impacts bioactivity .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.

- Salt vs. free base : Activity comparisons must standardize the form (dihydrochloride vs. neutral) .

Methodological Solutions : - Dose-response normalization : Express concentrations in molar terms (µM) rather than mass (µg/mL).

- Control experiments : Include reference inhibitors (e.g., SB-334867 for orexin receptors) to validate assay conditions .

What computational tools are suitable for predicting the compound’s pharmacokinetic and target-binding properties?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains or GPCRs).

- ADMET prediction : SwissADME or pkCSM estimates logP (~1.2), plasma protein binding (~85%), and CYP450 metabolism .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

How should researchers design experiments to evaluate structure-activity relationships (SAR) for indazole derivatives?

Advanced Research Question

- Scaffold modifications : Synthesize analogs with substituents at the indazole N1 or C3 positions (e.g., ethyl, trifluoromethyl) .

- Functional assays : Compare IC50 values across analogs in enzyme inhibition (e.g., kinases) or receptor-binding assays.

- Statistical design : Use factorial experiments (e.g., 3 designs) to optimize substituent combinations .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : -20°C in airtight, light-protected vials with desiccant.

- Stability : Monitor via HPLC every 6 months; degradation products (e.g., free indazole) appear as new peaks at ~254 nm .

- In-use stability : Prepare fresh solutions in deoxygenated buffers to prevent oxidation .

How can researchers address low yields in large-scale synthesis?

Advanced Research Question

- Process optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry).

- Continuous manufacturing : Microreactors improve mixing and reduce side reactions (e.g., dimerization) .

- In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .

What in vitro and in vivo models are appropriate for assessing toxicity and efficacy?

Advanced Research Question

- In vitro : HepG2 cells for hepatotoxicity; hERG assay for cardiac risk.

- In vivo : Rodent models (e.g., Sprague-Dawley rats) with dose ranges of 10–100 mg/kg (oral or IV). Include dihydrochloride solubility enhancers (e.g., cyclodextrins) for IV administration .

How do structural analogs of this compound compare in target selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。